

CPT-157633 Binding Affinity to PTP1B: A Technical Guide

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Compound of Interest

Compound Name: **CPT-157633**

Cat. No.: **B8144457**

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Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, including the insulin and leptin pathways. Its role in dephosphorylating the insulin receptor (IR) and Janus kinase 2 (JAK2) makes it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. **CPT-157633**, a difluoro-phosphonomethyl phenylalanine derivative, has been identified as a potent and selective inhibitor of PTP1B. This technical guide provides a comprehensive overview of the binding affinity of **CPT-157633** to PTP1B, detailing the quantitative data, experimental methodologies, and the impact on relevant signaling pathways.

Quantitative Binding Data

The binding affinity of **CPT-157633** for PTP1B has been characterized primarily by its inhibition constant (K_i). While specific IC_{50} and K_d values for **CPT-157633** are not readily available in the public domain, the K_i value provides a strong measure of its potency.

Parameter	Value	Method	Reference
Ki	45 nM	Lineweaver-Burk Plot Analysis	[1]
IC50	Data not available	-	-
Kd	Data not available	-	-

Experimental Protocols

The determination of the binding affinity and inhibitory activity of **CPT-157633** against PTP1B involves standardized biochemical assays.

PTP1B Enzymatic Assay using p-Nitrophenyl Phosphate (pNPP)

This colorimetric assay is a widely used method to measure the activity of phosphatases like PTP1B.

Principle: PTP1B catalyzes the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The rate of pNP formation is proportional to PTP1B activity.

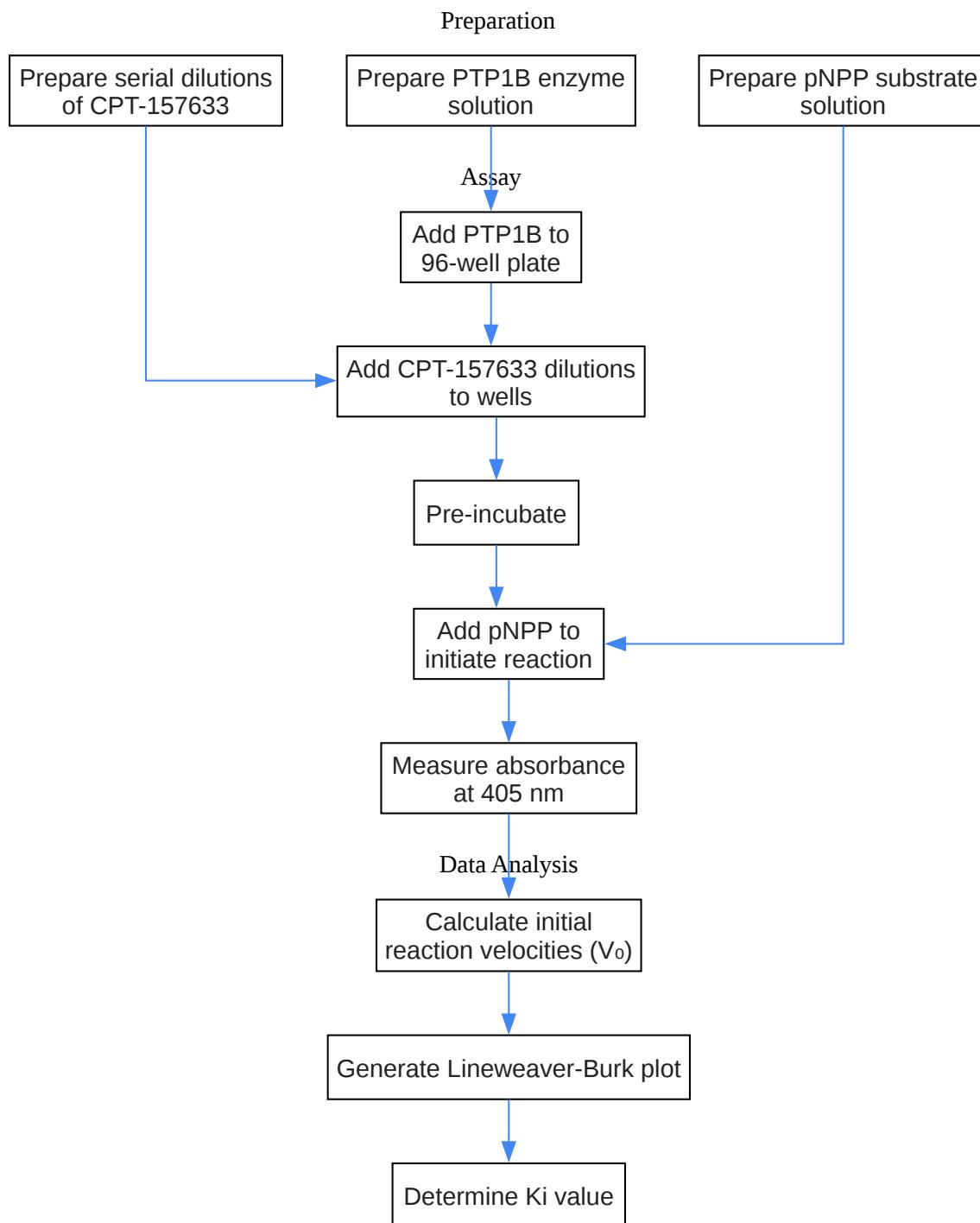
Materials:

- Recombinant human PTP1B enzyme
- pNPP substrate solution
- Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
- **CPT-157633** stock solution (in a suitable solvent like DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of **CPT-157633** in the assay buffer.
- In a 96-well plate, add a fixed amount of PTP1B enzyme to each well.
- Add the different concentrations of **CPT-157633** to the respective wells. Include a control well with no inhibitor.
- Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
- Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
- Monitor the absorbance at 405 nm at regular intervals to determine the initial reaction velocity (V_0).
- Plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor to generate a Lineweaver-Burk plot for K_i determination.

Experimental Workflow for K_i Determination

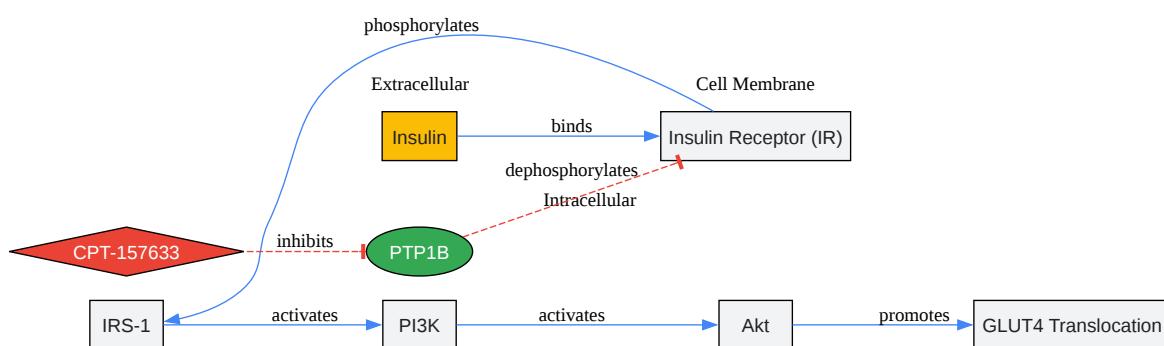
[Click to download full resolution via product page](#)**Caption:** Workflow for Ki determination of **CPT-157633**.

Signaling Pathway Modulation

CPT-157633, by inhibiting PTP1B, potentiates the signaling cascades that are negatively regulated by this phosphatase.

Insulin Signaling Pathway

PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), thereby attenuating the downstream signaling cascade that leads to glucose uptake. Inhibition of PTP1B by **CPT-157633** is expected to enhance and prolong the phosphorylation of IR and IRS-1, leading to increased activation of the PI3K/Akt pathway and ultimately promoting glucose transporter (GLUT4) translocation to the cell membrane.



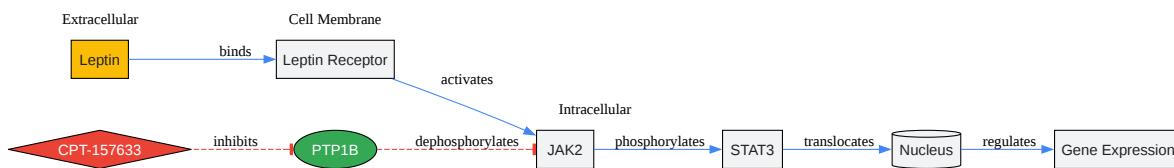
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Caption: Effect of **CPT-157633** on the Insulin Signaling Pathway.

Leptin/JAK2/STAT3 Signaling Pathway

PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating JAK2, a key tyrosine kinase associated with the leptin receptor. Leptin binding to its receptor activates JAK2, which in turn phosphorylates and activates STAT3 (Signal Transducer and Activator of Transcription).

Transcription 3). Activated STAT3 then translocates to the nucleus to regulate gene expression related to satiety and energy expenditure. By inhibiting PTP1B, **CPT-157633** is expected to increase the phosphorylation and activation of JAK2 and STAT3, thereby enhancing leptin sensitivity.



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Caption: Effect of **CPT-157633** on the Leptin/JAK2/STAT3 Pathway.

Conclusion

CPT-157633 is a high-affinity, competitive inhibitor of PTP1B with a K_i of 45 nM.^[1] Its mechanism of action involves the direct inhibition of PTP1B's enzymatic activity, leading to the potentiation of key signaling pathways such as the insulin and leptin cascades. The provided experimental protocols offer a framework for the in-vitro characterization of **CPT-157633** and similar PTP1B inhibitors. The visualization of the signaling pathways illustrates the potential therapeutic benefits of **CPT-157633** in metabolic diseases by enhancing insulin and leptin sensitivity. Further research to determine its IC_{50} and K_d values, as well as its in-vivo efficacy and safety profile, is warranted for its development as a clinical candidate.

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References

- 1. researchgate.net [researchgate.net]
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